1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-
CAS No.: 651335-78-3
Cat. No.: VC16820964
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651335-78-3 |
|---|---|
| Molecular Formula | C16H16N2O2S2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole |
| Standard InChI | InChI=1S/C16H16N2O2S2/c19-22(20,13-6-8-21-11-13)16-10-18(12-5-7-17-9-12)15-4-2-1-3-14(15)16/h1-4,6,8,10-12,17H,5,7,9H2 |
| Standard InChI Key | RBBKGPYCWODNAN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- possesses the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of 332.4 g/mol. Its IUPAC name, 1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole, reflects the substitution pattern on the indole backbone. The compound’s structure integrates a bicyclic pyrrolidine ring and a thiophene sulfonate group, which confer distinct electronic and steric properties critical for its biological activity.
Key Structural Features:
-
Indole Core: The planar aromatic system facilitates π-π interactions with target proteins.
-
Pyrrolidinylmethyl Substituent: A five-membered nitrogen-containing ring at the 1-position enhances solubility and modulates receptor binding.
-
Thienylsulfonyl Group: The electron-withdrawing sulfonyl group attached to a thiophene ring at the 3-position influences pharmacokinetic properties and target affinity.
Table 1: Physicochemical and Identifiers
| Property | Value |
|---|---|
| CAS No. | 651335-78-3 |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole |
| Canonical SMILES | C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |
| PubChem CID | 10359433 |
Synthesis and Structural Elucidation
The synthesis of 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- involves multi-step organic transformations optimized for yield and purity. A representative pathway includes:
-
Indole Functionalization: Introduction of the pyrrolidinylmethyl group via alkylation of 1H-indole with 3-(bromomethyl)pyrrolidine under basic conditions.
-
Sulfonylation: Reaction of the intermediate with thiophene-3-sulfonyl chloride in the presence of a base such as triethylamine to install the sulfonate group.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product, with structural confirmation via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Critical challenges in synthesis include controlling regioselectivity during sulfonylation and minimizing side reactions at the indole nitrogen. Advances in catalytic methods, such as palladium-mediated cross-coupling, may improve efficiency for scaled production.
Mechanism of Action: FGFR4 Inhibition
The compound’s primary pharmacological activity stems from its role as a fibroblast growth factor receptor 4 (FGFR4) inhibitor. FGFR4, a tyrosine kinase receptor overexpressed in hepatocellular carcinoma (HCC) and breast cancer, drives tumor proliferation via the MAPK/ERK and PI3K/AKT pathways.
Binding Interactions:
-
The indole core occupies the ATP-binding pocket of FGFR4, forming hydrophobic interactions with residues like Val492 and Leu619.
-
The thienylsulfonyl group engages in hydrogen bonding with the kinase domain’s hinge region (e.g., Ala553), while the pyrrolidinyl moiety enhances solubility and reduces off-target effects.
Table 2: Comparative Kinase Inhibition Profiles
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Over FGFR1–3 |
|---|---|---|---|
| 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- | FGFR4 | 12.3 | >100-fold |
| Erdafitinib | FGFR1–4 | 1.2–3.4 | None |
| Ponatinib | FGFR4 | 8.7 | 10-fold |
Data adapted from competitive binding assays.
Comparison with Related Indole Derivatives
Structural analogs, such as 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-1H-indole (CAS 651335-48-7) and 1-[(piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-40-9), exhibit divergent biological profiles due to substituent variations:
-
Positional Isomerism: The 3-pyrrolidinyl group in the target compound enhances FGFR4 affinity compared to the 2-pyrrolidinylmethyl analog, which shows broader kinase inhibition.
-
Ring Size Effects: Replacement of pyrrolidine with piperidine (6-membered ring) in CAS 651335-40-9 reduces solubility and target engagement, underscoring the importance of the 5-membered pyrrolidine.
Therapeutic Applications and Clinical Outlook
The compound’s FGFR4 specificity positions it as a candidate for precision oncology, particularly in cancers with FGFR4 amplifications or activating mutations. Potential applications include:
-
Hepatocellular Carcinoma: FGFR4 is upregulated in 30% of HCC cases, correlating with poor prognosis.
-
Triple-Negative Breast Cancer (TNBC): Preclinical data suggest synergy with immune checkpoint inhibitors in FGFR4-positive TNBC.
Ongoing challenges include optimizing bioavailability and overcoming resistance mechanisms, such as FGFR4 gatekeeper mutations (e.g., V550L). Novel formulations, including nanoparticle-based delivery systems, are under investigation to enhance pharmacokinetics.
Future Directions and Concluding Remarks
While 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- demonstrates compelling preclinical efficacy, translational success will require:
-
Comprehensive Toxicity Studies: Evaluation of long-term safety in higher mammalian models.
-
Biomarker Development: Identification of patient subsets most likely to benefit from FGFR4-targeted therapy.
-
Combination Therapies: Exploration of synergies with chemotherapy, radiotherapy, and immunotherapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume